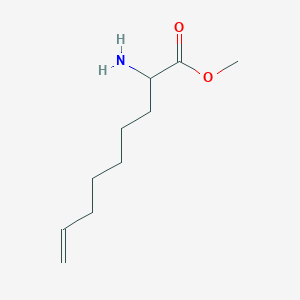

2-Amino-non-8-enoic acid methyl ester

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

methyl 2-aminonon-8-enoate |

InChI |

InChI=1S/C10H19NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h3,9H,1,4-8,11H2,2H3 |

InChI Key |

GLYOGBBOZCIQKV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCCC=C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparisons:

The 8-oxo derivative () replaces the double bond with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack) and biological activity .

Synthesis and Reactivity: The ynoic acid analog (triple bond at position 8, ) is synthesized similarly but exhibits higher reactivity due to the alkyne group, enabling click chemistry applications . Acetylated derivatives () demonstrate reduced polarity, enhancing membrane permeability in drug delivery systems .

Applications: Pharmaceutical intermediates: Amino esters (e.g., this compound) are precursors for non-proteinogenic amino acids in peptide drugs. Biodiesel: Non-amino esters like methyl 8-methyl-nonanoate and oleic acid methyl ester are optimized for fuel properties (e.g., cetane number, viscosity).

Analytical Data: ¹³C NMR: The ynoic acid ester () shows a carbonyl signal at δ 171.1 ppm, while the oxo variant () would display a ketone signal near δ 200–210 ppm. GC-MS: Non-amino esters (e.g., ) lack nitrogen-containing fragments, simplifying chromatographic differentiation .

Research Findings and Implications

- Biological Activity: The amino group in this compound may confer antimicrobial or enzyme-modulating properties, unlike saturated esters (e.g., methyl 8-methyl-nonanoate) .

- Thermal Stability : Unsaturated esters (e.g., oleic acid methyl ester ) exhibit lower oxidative stability than saturated analogs, a critical factor in biodiesel applications.

- Chirality : The (S)-configured 8-oxo derivative () highlights the importance of stereochemistry in drug design, influencing target binding affinity .

Q & A

Q. How can GC-MS be optimized for the identification and quantification of this compound in complex mixtures?

- Methodological Answer : Use polar capillary columns (e.g., cyanopropyl polysiloxane) to resolve esters with similar retention times. Derivatization of the amino group (e.g., via silylation or acylation) improves volatility and peak symmetry. Method validation requires calibration with certified reference standards. For quantification, internal standards (e.g., deuterated analogs) correct for matrix effects. Optimal GC parameters include a temperature ramp of 5°C/min from 50°C to 250°C and splitless injection .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~3.6–3.8 ppm for methoxy protons; δ ~170 ppm for carbonyl carbons) and the unsaturated enoic acid backbone (coupling constants J = 10–12 Hz for trans-alkene protons).

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O stretch) and ~1650 cm⁻¹ (amide/amine N-H bend).

- HRMS : Exact mass analysis (e.g., ESI-TOF) validates the molecular formula (C₁₁H₁₉NO₂) and distinguishes isotopic patterns .

Advanced Research Questions

Q. How can contradictory data in stereochemical assignments of the enoic acid moiety be resolved?

- Methodological Answer : Discrepancies in alkene geometry (cis vs. trans) arise from overlapping NMR signals or ambiguous NOE correlations. Advanced strategies include:

- NOESY/ROESY : Detect spatial proximity between alkene protons and adjacent substituents.

- J-Based Coupling Analysis : Trans-alkenes exhibit larger coupling constants (J > 12 Hz) compared to cis (J < 10 Hz).

- Chemical Derivatization : Epoxidation or dihydroxylation followed by NMR or X-ray crystallography clarifies geometry .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scale-up introduces issues such as exothermicity, byproduct accumulation, and reduced mixing efficiency. Mitigation strategies:

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid pH/temperature adjustments.

- Purification : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the ester from unreacted acid or oligomers .

Q. How do solvent polarity and pH affect the stability of this compound during storage?

- Methodological Answer : Hydrolysis of the ester group is pH-dependent. Stability studies recommend:

- Storage Conditions : Anhydrous solvents (e.g., acetonitrile or DMF) at -20°C under inert gas (N₂/Ar).

- Buffered Solutions : Neutral pH (6.5–7.5) minimizes hydrolysis; avoid alkaline conditions (pH > 8).

- Stabilizers : Additives like BHT (0.01% w/v) prevent oxidative degradation of the alkene .

Q. What advanced mass spectrometry workflows are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- Data-Independent Acquisition (DIA) : Fragments all ions within a predefined m/z window, enabling retrospective analysis of impurities.

- Ion Mobility Spectrometry (IMS) : Separates isobaric impurities (e.g., isomers) based on collisional cross-section differences.

- MS/MS Libraries : Match fragmentation patterns to databases (e.g., MassBank) for structural elucidation of unknowns .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the biological activity of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the amino group, ester moiety, or alkene position.

- Assay Design : Use cell-based assays (e.g., luciferase reporters) for functional screening. Include controls for esterase activity to confirm intracellular hydrolysis.

- Dose-Response Curves : IC₅₀/EC₅₀ values are calculated using nonlinear regression models (e.g., GraphPad Prism) .

Q. What statistical methods are appropriate for resolving batch-to-batch variability in synthesis?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS) identifies critical process parameters (CPPs) affecting purity. Design of Experiments (DoE) optimizes factors like catalyst loading, solvent ratio, and reaction time. Control charts (e.g., X-bar and R charts) monitor yield and impurity levels across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.